2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that includes both nitro and isoquinoline groups
Preparation Methods
The synthesis of 2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by cyclization to form the isoquinoline ring. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired nitration and cyclization .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the isoquinoline ring can interact with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds include other nitro-substituted isoquinolines and benzoisoquinolines. What sets 2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. For example, compounds like 5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione lack the dimethylphenyl group, resulting in different reactivity and applications .
Properties
Molecular Formula |
C20H13N3O6 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H13N3O6/c1-10-3-4-11(2)17(5-10)21-19(24)15-8-13(22(26)27)6-12-7-14(23(28)29)9-16(18(12)15)20(21)25/h3-9H,1-2H3 |
InChI Key |
CNIPASHHWKDWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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